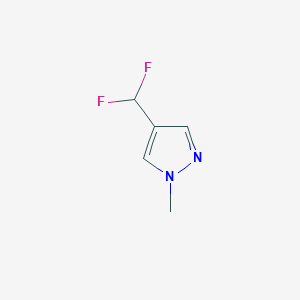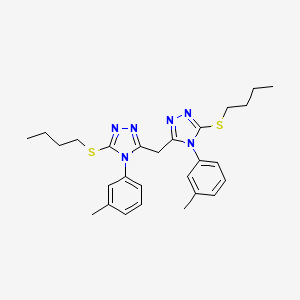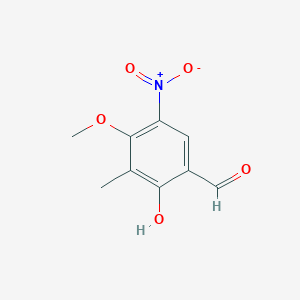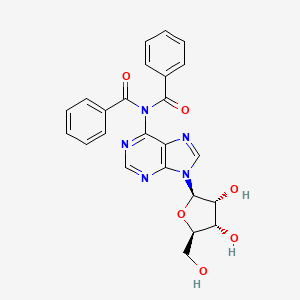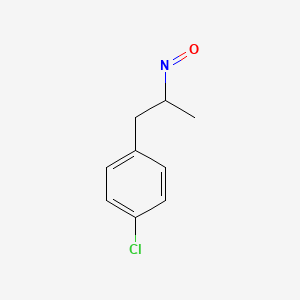
1-(2-(o-Tolylamino)phenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(o-Tolylamino)phenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl ring substituted with an o-tolylamino group and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(o-Tolylamino)phenyl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of o-toluidine with acetophenone under acidic conditions to form the desired product. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow reactors to optimize the reaction conditions and increase yield. The use of eco-friendly catalysts and solvents is also considered to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(o-Tolylamino)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
1-(2-(o-Tolylamino)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-(o-Tolylamino)phenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-phenyl-2-(phenylamino)ethan-1-one: Similar structure but with different substituents on the aromatic ring.
1-(4-((2-Chlorophenyl)thio)phenyl)ethan-1-one: Contains a thioether group instead of an amino group.
Uniqueness
1-(2-(o-Tolylamino)phenyl)ethan-1-one is unique due to the presence of the o-tolylamino group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C15H15NO |
|---|---|
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
1-[2-(2-methylanilino)phenyl]ethanone |
InChI |
InChI=1S/C15H15NO/c1-11-7-3-5-9-14(11)16-15-10-6-4-8-13(15)12(2)17/h3-10,16H,1-2H3 |
Clé InChI |
YWWFLOCICWCWPS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC2=CC=CC=C2C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[S-Fluoro-N-(4-methylbenzene-1-sulfonyl)sulfonimidoyl]benzoic acid](/img/structure/B15218574.png)
![(2R,3R,4S,5R)-2-[6-amino-2-(3-methylbutoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15218583.png)
![6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B15218588.png)



